Vat Brown 68
Description
Properties
CAS No. |
12237-38-6 |
|---|---|
Molecular Formula |
C10H8N2S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Vat Dyes
Fundamental Chemical Principles in Vat Dye Synthesis
The construction of vat dye molecules is a systematic process that relies on the predictable reactivity of specific core structures. For many brown, grey, and black vat dyes, this core is anthraquinone (B42736).
Vat Brown 68 is a dye belonging to the anthraquinone class. worlddyevariety.com The anthraquinone molecule, a tricyclic aromatic ketone, serves as the fundamental building block, or chromophore, for a vast array of dyes. wikipedia.orgbritannica.com While anthraquinone itself is a pale-yellow solid, its structure allows for chemical modification through the introduction of various substituent groups (auxochromes) that alter its electronic properties and thus its color. wikipedia.orgwikipedia.org
The synthesis of anthraquinone-based vat dyes involves the strategic linking of multiple anthraquinone units or the attachment of other aromatic systems to a primary anthraquinone core. These linkages create a larger, conjugated system of electrons, which is responsible for the dye's color and its properties. The specific arrangement and chemical nature of these interconnected rings determine the final shade and fastness properties of the dye. For brown dyes like this compound, the chromophore is constructed by creating a complex structure involving multiple anthraquinone-derived units linked together.
The synthesis of complex anthraquinone dyes such as Vat Brown R, a closely related compound, proceeds through a defined sequence of reactions to build the final molecule from simpler intermediates. google.com This pathway involves creating two distinct anthraquinone-derived intermediates which are then joined together before a final ring-closing step creates the desired molecular architecture. google.comgoogle.com
Acylation and bromination are critical early steps for producing the necessary reactive intermediates. Acylation, typically using a reagent like benzoyl chloride, is employed to introduce benzamido groups (-NHCOC₆H₅) onto the aminoanthraquinone starting materials. This is done for two reasons: to modify the electronic properties of the molecule and to protect one amino group while another is intended for a subsequent reaction. google.comgoogle.com
The synthesis pathway involves two parallel preparations of intermediates:
Intermediate A Preparation : 1,5-diaminoanthraquinone (B86024) undergoes acylation. This is followed by a controlled acidic hydrolysis to yield 1-amino-5-benzamidoanthraquinone. google.com
Intermediate B Preparation : A separate starting material, 1-aminoanthraquinone, first undergoes acylation with benzoyl chloride to form 1-benzamidoanthraquinone. This product is then subjected to bromination to introduce a bromine atom at the 4-position, yielding 1-benzamido-4-bromoanthraquinone. google.comgoogle.com This bromine atom serves as a leaving group, creating a reactive site for the subsequent condensation step.
With the two key intermediates prepared, the next stage involves joining them and forming the final ring systems.
Condensation : Intermediate A (1-amino-5-benzamidoanthraquinone) and Intermediate B (1-benzamido-4-bromoanthraquinone) are reacted together in a high-boiling solvent such as nitrobenzene (B124822). google.com This is a nucleophilic aromatic substitution reaction where the free amino group of Intermediate A displaces the bromine atom on Intermediate B, forming a new nitrogen-carbon bond that links the two anthraquinone units. This creates a larger, multi-ring structure known as an anthrimide, which is the condensate of Vat Brown R. google.com
Cyclization and Oxidation : The resulting condensate is not yet the final dye. It undergoes a ring-closing reaction, or cyclization, typically in the presence of a dehydrating agent like concentrated sulfuric acid or a Lewis acid such as aluminum chloride. google.comgoogle.comfibre2fashion.com This process, often referred to as carbazolation, forms a stable five-membered carbazole (B46965) ring system that links the anthraquinone units internally, further extending the conjugated system. The process for related anthrimides often involves fusion with aluminum chloride. google.com The final step is an oxidation reaction, for which an agent like sodium chlorate (B79027) may be used, to ensure the molecule is in the correct, stable oxidation state, yielding the final Vat Brown dye. google.com
| Stage | Reaction Type | Starting Material(s) | Key Reagent(s) | Product/Intermediate |
| Intermediate A Synthesis | Acylation & Hydrolysis | 1,5-diaminoanthraquinone | Benzoyl chloride, Acid | 1-amino-5-benzamidoanthraquinone |
| Intermediate B Synthesis | Acylation & Bromination | 1-aminoanthraquinone | Benzoyl chloride, Bromine | 1-benzamido-4-bromoanthraquinone |
| Core Structure Assembly | Condensation | Intermediates A and B | - | Vat Brown R Condensate (anthrimide) |
| Final Dye Formation | Cyclization & Oxidation | Vat Brown R Condensate | Sulfuric Acid, Sodium Chlorate | Vat Brown R |
Key Reaction Pathways and Intermediate Compound Formation
Advanced Synthetic Strategies and Process Optimization
The industrial manufacture of vat dyes requires not only an understanding of the fundamental reaction pathways but also the optimization of these processes for yield, purity, and efficiency. A key aspect of this optimization is the use of catalytic systems.
Catalysts are widely used in the synthesis of anthraquinone vat dyes to facilitate reactions that would otherwise be slow, require excessively harsh conditions, or produce low yields.
In condensation reactions, such as the one described for linking the two anthraquinone intermediates, copper-based catalysts are often employed. fibre2fashion.com The copper catalyst facilitates the nucleophilic substitution of a halogen (like bromine) by an amine, a reaction known as the Ullmann condensation. This allows the reaction to proceed under more controlled conditions.
For other critical transformations on the anthraquinone ring, different catalysts are necessary. For example, the synthesis of 1-anthraquinonesulfonic acid, a vital intermediate for many dyes, requires the use of a mercuric sulfate (B86663) catalyst to direct the sulfonation to the desired position on the anthraquinone ring. fibre2fashion.com Similarly, the subsequent conversion of this sulfonic acid group to an amino group can be catalyzed by arsenic compounds. fibre2fashion.com The cyclization or carbazolation step often utilizes aluminum chloride, which acts as a Lewis acid catalyst to promote the intramolecular ring closure. fibre2fashion.comgoogle.com
| Reaction Step | Catalyst Type | Example Catalyst | Function |
| Sulfonation (Intermediate Synthesis) | Heavy Metal Salt | Mercuric Sulfate | Directs sulfonation to the 1-position |
| Amination (Intermediate Synthesis) | Heavy Metal Compound | Arsenic compounds | Catalyzes replacement of sulfonic acid with an amino group |
| Condensation | Transition Metal | Copper salts | Facilitates Ullmann condensation reaction |
| Cyclization (Carbazolation) | Lewis Acid | Aluminum Chloride | Promotes intramolecular ring closure |
Enhancements in Reaction Efficiency and Product Yield
One key area of improvement is in the condensation and cyclization reactions that form the core structure of many vat dyes. google.com For instance, in processes involving the condensation of aminoanthraquinones with other intermediates, the choice of solvent, catalyst (often copper-based), and reaction temperature is critical to maximizing yield and minimizing side-product formation. fibre2fashion.com
Table 1: Factors Influencing Reaction Efficiency in Vat Dye Synthesis
| Factor | Influence on Efficiency and Yield | Example of Optimization |
|---|---|---|
| Solvent | Affects reactant solubility, reaction rate, and product separation. | Using a high-boiling point solvent like o-dichlorobenzene or nitrobenzene for condensation reactions. google.com |
| Catalyst | Increases reaction rate and selectivity, reducing reaction time and temperature. | Employing copper catalysts in condensation steps to form anthrimides. fibre2fashion.com |
| Temperature | Controls the rate of reaction; optimal temperature maximizes desired product formation. | Precise temperature control during bromination (e.g., 58-76°C) and cyclization steps. google.com |
| Reactant Ratio | Stoichiometric control prevents waste of excess reactants and formation of impurities. | Optimizing the ratio of reactants in acylation and condensation stages. google.com |
| Process Control | Real-time monitoring allows for adjustments to maintain optimal conditions. | Utilizing online Oxidation-Reduction Potential (ORP) meters to control the vatting process precisely. autumnchem.com |
Green Chemistry Approaches in Vat Dye Synthesis
Traditional synthesis and application of vat dyes, while producing highly durable colors, present significant environmental challenges. floxytiedye.com The conventional process relies heavily on harsh chemicals, such as sodium dithionite (B78146) (also known as sodium hydrosulfite) as a reducing agent, and generates substantial wastewater with high chemical loads. autumnchem.comresearchgate.net In response, green chemistry principles are being increasingly applied to the synthesis and application of vat dyes to mitigate their environmental impact.
A primary focus of green chemistry in this area is the replacement of sodium dithionite. This chemical produces toxic sulfite (B76179) by-products and contributes to high levels of sodium sulfate in wastewater, increasing treatment costs. researchgate.net Researchers are actively investigating more environmentally benign alternatives.
Alternative Reducing Agents:
Organic Reducing Agents: Studies have shown the potential of natural extracts from sources like apples, henna root, and carambola to act as effective reducing agents for vat dyes. researchgate.netnih.govicrc.ac.ir These natural alternatives can exhibit reduction potentials comparable to sodium dithionite. nih.govicrc.ac.ir
Glucose-based Systems: Glucose, a renewable and non-toxic carbohydrate, can be used as a reducing agent in an alkaline medium. autumnchem.com
Electrochemical Reduction: Using electrochemical methods to reduce the vat dye offers a cleaner alternative, as it eliminates the need for chemical reducing agents and the by-products they generate. The primary reagent in this process is the electron.
These green approaches not only reduce the output of hazardous chemicals but can also lead to more sustainable and cost-effective dyeing processes. researchgate.netnih.gov The environmental impact of the dyeing effluent can be significantly improved, as measured by parameters like Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Dissolved Solids (TDS). nih.gov
Table 2: Comparison of Conventional vs. Green Reducing Agents for Vat Dyes
| Reducing Agent | Type | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Dithionite | Conventional | Effective and well-established. wikipedia.org | Produces harmful by-products (sulfites, sulfates); unstable. autumnchem.comresearchgate.net |
| Natural Extracts (e.g., Carambola, Apple) | Green | Renewable; biodegradable; reduces effluent toxicity. researchgate.netnih.gov | Can have lower efficiency; may impact final shade; availability can be variable. researchgate.net |
| Glucose | Green | Readily available; non-toxic; biodegradable. autumnchem.com | May require specific pH and temperature conditions for optimal performance. |
| Electrochemical Methods | Green | Eliminates chemical reducing agents; precise control. | Requires specialized equipment; initial investment cost can be high. |
Chemical Derivatization and Structural Modification Studies of Vat Dyes
Chemical derivatization and structural modification of vat dyes are undertaken to alter their properties, such as solubility, affinity for different fibers, and even their color. researchgate.net Since vat dyes are by definition insoluble in water, a key derivatization is their reduction to the water-soluble "leuco" form, which is central to the dyeing process. wikipedia.orgcottoninc.com
The fundamental chemistry of vat dyes is based on this reversible reduction and oxidation. cottoninc.com The insoluble keto form (pigment) is reduced in an alkaline medium to the soluble enolate (leuco-salt), which has an affinity for cellulosic fibers. p2infohouse.orgtextilelearner.net Once inside the fiber, the leuco form is oxidized back to the insoluble pigment, trapping it within the fiber matrix and resulting in excellent fastness properties. floxytiedye.comyoutube.com
Beyond the essential leuco-derivatization, other structural modifications are explored to enhance performance. One approach involves the derivatization of the quinone backbone's ketone groups into a water-soluble oxime using hydroxylamine (B1172632) hydrochloride. researchgate.net However, this method has shown limitations, including low derivatization efficiency and marginal solubility improvement. researchgate.net
Another area of study is the modification of the textile fibers themselves to improve their interaction with vat dyes. Cationization of cotton fabric, for example, introduces positive charges onto the cellulose (B213188) fibers. researchgate.net This modification can create more electrostatic bonding sites for the anionic leuco form of the vat dye, potentially improving dye uptake and reducing the need for high salt concentrations in the dyebath. researchgate.net
Structural modifications to the dye molecule itself, while less commonly published for existing commercial dyes like this compound, are a key aspect of developing new vat dyes. Altering the number and position of functional groups on the anthraquinone structure can fine-tune the dye's color, fastness properties, and reduction potential. sdc.org.uk
Table 3: Common Compounds Mentioned in Article
| Compound Name | CAS Number |
|---|---|
| This compound | 12237-38-6 |
| 1-aminoanthraquinone | Not explicitly found |
| 1,5-diamino-anthraquinone | Not explicitly found |
| 1-benzoylamino-4-bromo anthraquinone | Not explicitly found |
| Benzoyl chloride | 98-88-4 |
| Bromine | 7726-95-6 |
| o-dichlorobenzene | 95-50-1 |
| Nitrobenzene | 98-95-3 |
| Sodium chlorate | 7775-09-9 |
| Sodium dithionite (Sodium hydrosulfite) | 7775-14-6 |
| Sodium hydroxide (B78521) | 1310-73-2 |
| Hydroxylamine hydrochloride | 5470-11-1 |
Mechanistic Investigations of Dyeing and Fiber Interaction at the Molecular Level
Chemical Principles of Leuco Form Generation and Reduction
Vat dyes, including Vat Brown 68, are by definition insoluble in water and thus require a chemical transformation to enable their application to textiles from an aqueous medium. mfa.orgijrpr.com This transformation, known as "vatting," converts the insoluble pigment into a water-soluble form that has an affinity for the fiber. inflibnet.ac.in
The core of the vatting process is a reversible reduction-oxidation (redox) reaction. cottoninc.com this compound, in its commercial form, is an insoluble pigment characterized by a molecular structure containing multiple carbonyl groups (C=O) as part of its anthraquinone (B42736) skeleton. nih.gov This is the oxidized state of the dye. To render it soluble, the dye must be chemically reduced. cottoninc.com
This reduction process converts the carbonyl groups into enolate (C-O⁻) groups. The resulting molecule, known as the "leuco" form or leuco-vat dye, is soluble in alkaline water. tiankunchemical.comscribd.com The term "leuco" is derived from the Greek word leukos, meaning white, as this chemical reduction is often accompanied by a significant color change; for this compound, the insoluble brown powder is converted to a soluble form with a distinct brown-yellow color. chinainterdyes.commade-in-china.com This leuco form is the substantive species that is adsorbed by the textile fiber. cottoninc.com
Table 1: Redox States of this compound
| State | Chemical Form | Solubility in Water | Color | Role in Dyeing |
|---|---|---|---|---|
| Oxidized | Pigment (Keto form) | Insoluble | Dark Brown | Commercial form |
The reduction of the vat dye is carried out in an alkaline medium, with both components playing a crucial role.
Reducing Agents: A strong reducing agent is required to donate electrons and convert the carbonyl groups of the dye molecule. The most common and effective reducing agent used in vat dyeing is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite or "hydrose". inflibnet.ac.in In the alkaline solution, sodium dithionite reduces the insoluble this compound pigment to its soluble leuco form. ijrpr.com The efficiency of the reduction is critical for achieving a successful dyeing.
Alkaline Conditions: An alkaline environment, typically created using sodium hydroxide (B78521) (NaOH), is essential for two primary reasons. Firstly, the reduction potential of sodium dithionite is highest under alkaline conditions. Secondly, the leuco form of the vat dye is acidic and requires neutralization by the alkali to form the sodium salt (sodium leuco-vat), which is the water-soluble species. tiankunchemical.com The alkali, therefore, acts as a solubilizing agent for the reduced dye. nih.gov Maintaining a sufficiently high pH is vital throughout the dyeing process to keep the leuco dye in its soluble form and prevent premature oxidation. inflibnet.ac.in
Molecular Mechanisms of Dye Adsorption and Diffusion into Cellulosic Fibers
Once the soluble sodium salt of the leuco-vat dye is formed, it can be transferred from the dyebath to the cellulosic fibers, such as cotton or viscose. This transfer involves both adsorption onto the fiber surface and subsequent diffusion into the fiber's internal structure.
The large, planar molecular structure of anthraquinone dyes like this compound facilitates close alignment with the polymer chains of cellulose (B213188). This proximity allows for the action of short-range intermolecular attractions, primarily Van der Waals forces, which are a major contributor to the dye's substantivity. nih.gov In the leuco form, the dye anion behaves similarly to a direct dye anion, being attracted to the cellulose substrate. nih.gov The high concentration of electrolytes (from the sodium hydroxide and the reducing agent) in the dyebath also helps to overcome any electrostatic repulsion between the dye anion and the slightly negative surface charge of cellulose in water, further promoting dye uptake. tiankunchemical.com
Following initial adsorption onto the fiber surface, the leuco-vat dye molecules must move into the interior of the fiber. This process is governed by diffusion kinetics. Cellulose fibers have a complex structure consisting of highly ordered crystalline regions and less ordered amorphous regions. Dye molecules are unable to penetrate the crystalline areas; therefore, diffusion occurs exclusively within the amorphous regions. arcjournals.org
The rate of diffusion is influenced by several factors:
Temperature: Increasing the temperature of the dyebath increases the kinetic energy of the dye molecules and can cause swelling of the amorphous regions of the cellulose, thereby increasing the rate of diffusion.
Dye Molecule Size: The large size of vat dye molecules means that diffusion is a relatively slow process compared to that of smaller dye classes.
Fiber Structure: The specific morphology of the cellulosic fiber (e.g., cotton vs. viscose) will affect the size and accessibility of the amorphous regions, influencing the diffusion rate.
The dyeing process aims to allow sufficient time for the leuco dye to diffuse evenly throughout the accessible regions of the fibers to achieve a level and well-penetrated coloring. nih.gov Poor diffusion can lead to uneven dyeing and lower fastness properties.
Re-oxidation Chemistry and Dye Fixation within the Fiber
After the leuco form of this compound has been adsorbed by and diffused into the cellulosic fibers, it must be converted back to its original insoluble pigment form. This final step is what mechanically traps the dye inside the fiber, leading to the excellent fastness properties characteristic of vat dyes. ijrpr.com
This conversion is an oxidation process, the reverse of the initial vatting step. The leuco-vat anions are oxidized, reverting from the soluble enolate form back to the insoluble keto form. tiankunchemical.com This re-oxidation can be achieved in a couple of ways:
Air Oxidation: Simple exposure of the dyed material to atmospheric oxygen can be sufficient to re-oxidize the leuco dye.
Chemical Oxidation: To ensure a more rapid, uniform, and complete conversion, chemical oxidizing agents are often used. Common choices include hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) in a slightly acidic or neutral bath. tiankunchemical.com
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula | Common Name/Synonym |
|---|---|---|
| This compound | Not available | Brown G, Vat Brown G-M |
| Sodium Dithionite | Na₂S₂O₄ | Sodium Hydrosulfite, Hydrose |
| Sodium Hydroxide | NaOH | Caustic Soda |
| Hydrogen Peroxide | H₂O₂ | - |
Interfacial Chemistry and Adhesion Mechanisms between Dye and Substrate
The journey of a this compound molecule from the dyebath to its final, fixed state within a textile fiber is a multi-step process, each stage characterized by distinct chemical and physical phenomena. The fundamental principle of vat dyeing lies in the reversible reduction and oxidation of the dye molecule.
In its initial state, this compound is an insoluble pigment. To facilitate its application to textile fibers, it undergoes a process called "vatting," where it is treated with a reducing agent, typically in an alkaline medium. This chemical reaction transforms the insoluble anthraquinone structure into its water-soluble leuco form. This soluble form possesses a high affinity for cellulosic fibers such as cotton.
Once the textile substrate is immersed in the dyebath containing the soluble leuco dye, the dye molecules diffuse from the solution into the amorphous regions of the fibers. The primary forces driving this initial attraction and subsequent adhesion are non-covalent interactions.
Key Intermolecular Forces in Dye-Fiber Adhesion:
| Type of Interaction | Description | Relevance to this compound |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. They arise from the temporary fluctuations in electron distribution. | These are the predominant forces responsible for the adhesion of the planar anthraquinone structure of this compound to the surface of cellulosic fibers. |
| Hydrogen Bonding | A specific type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (O, N, F). | Potential for hydrogen bonding exists between the functional groups on the this compound molecule and the hydroxyl groups of cellulose. |
| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | While not the primary mechanism for standard cellulosic fibers, this can become a significant factor in the dyeing of modified fibers, such as cationized cotton, where the fiber surface carries a positive charge. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | The aromatic structure of this compound is largely hydrophobic, which can contribute to its association with the less polar regions of the fiber surface. |
This table is generated based on established principles of dye-fiber interactions and is not derived from specific experimental data for this compound.
Following the absorption and adsorption of the leuco dye onto and into the fiber, the process is reversed. The textile is exposed to an oxidizing agent or atmospheric oxygen, which converts the soluble leuco form back into the original insoluble pigment. This crucial step mechanically traps the large, planar this compound molecules within the intricate polymer network of the fiber, leading to the excellent wash fastness characteristic of vat dyes.
Detailed research findings, including specific binding energies and adsorption isotherm data for the interaction of this compound with various textile substrates, are not extensively available in the public domain. However, molecular modeling and quantitative structure-activity relationship (QSAR) studies on similar anthraquinone dyes have consistently highlighted the importance of electrostatic and van der Waals interactions in the dyeing of cellulosic fibers. These computational approaches provide valuable insights into the molecular-level phenomena that govern the affinity and adhesion of this class of dyes.
Structure Function Relationships in Vat Brown 68 Performance
Correlating Chromophore Structure with Photostability Mechanisms
The remarkable lightfastness of anthraquinone (B42736) vat dyes, including Vat Brown 68, is a direct consequence of the inherent stability of their chromophoric system. The core of this chromophore is the anthraquinone nucleus, a large, planar, and highly conjugated system of aromatic rings. This extensive conjugation is fundamental to its stability.
Key Structural Features Influencing Photostability:
Anthraquinone Nucleus: The fused aromatic ring system of the anthraquinone core is exceptionally stable. The delocalized π-electrons across this structure can dissipate absorbed light energy effectively, reducing the likelihood of photochemical reactions that lead to color fading.
Intramolecular Hydrogen Bonding: The introduction of specific substituent groups, such as amino or hydroxyl groups, at positions that allow for the formation of intramolecular hydrogen bonds (e.g., between a hydroxyl group and a carbonyl oxygen) can further enhance photostability. These bonds provide an additional pathway for the dissipation of absorbed energy, thereby protecting the chromophore from degradation.
Mechanisms of Photodegradation and Stabilization:
The photodegradation of vat dyes on cellulosic fibers can occur through two primary mechanisms: photoreduction and photooxidation.
Photoreduction: In the absence of oxygen, the excited state of the dye molecule may abstract a hydrogen atom from the cellulose (B213188) substrate, leading to the formation of a leuco-like, colorless form of the dye. This process can be reversible if the dye is re-oxidized.
Photooxidation: In the presence of oxygen, the excited dye can act as a photosensitizer, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen. These ROS can then attack and degrade both the dye molecule and the surrounding fiber.
The robust structure of anthraquinone dyes like this compound makes them less susceptible to these degradation pathways compared to other dye classes. Their molecular architecture is designed to minimize the efficiency of these photochemical reactions, resulting in excellent lightfastness properties.
Table 1: Illustrative Photostability Data for Anthraquinone Vat Dyes
| Feature | Typical Performance | Factors Influencing Performance |
| Lightfastness Rating (ISO 105-B02) | 6-7 (Excellent) | Purity of the dye, concentration on the fiber, presence of UV absorbers. |
| Predominant Fading Mechanism | Photo-oxidative | Atmospheric conditions (humidity, oxygen levels), nature of the substrate. |
| Effect of Substituents | Electron-donating groups can sometimes slightly decrease photostability. | Position and nature of the substituent group on the anthraquinone nucleus. |
Influence of Molecular Architecture on Affinity and Leveling Properties in Dyeing
The affinity of a vat dye for a cellulosic fiber like cotton is governed by the intermolecular forces between the dye molecule and the cellulose polymer. The leveling properties, which refer to the uniformity of the dyeing, are influenced by the rate of dye uptake and migration within the fiber.
Molecular Factors Affecting Affinity:
Planarity and Linearity: The large, planar, and linear structure of anthraquinone vat dyes allows for close association with the linear cellulose chains. This maximizes the effect of van der Waals forces, which are the primary source of affinity.
Molecular Size and Weight: Generally, a larger molecular size and higher molecular weight lead to increased substantivity (affinity) due to stronger van der Waals interactions.
Relationship between Structure and Leveling:
The dyeing process with vat dyes involves the application of the soluble leuco form of the dye, followed by oxidation to the insoluble pigment within the fiber. The leveling properties are largely determined by the behavior of the leuco dye.
Aggregation of Leuco Dye: The leuco forms of some vat dyes have a tendency to aggregate in the dyebath. Larger aggregates diffuse more slowly into the fiber, which can lead to unlevel dyeing. The molecular structure of the dye influences its tendency to aggregate.
Rate of Diffusion: Dyes with a more compact molecular structure may diffuse more readily into the amorphous regions of the cellulose fiber, promoting better leveling. Highly linear and rigid structures might have slower diffusion rates.
Dyes with very high affinity tend to exhaust rapidly onto the fiber surface, which can result in poor leveling as the dye does not have sufficient time to migrate into the interior of the fiber and distribute evenly. Therefore, a balance between affinity and diffusion rate is necessary for good leveling properties.
Table 2: Structure-Property Relationships in the Dyeing of Cotton with Anthraquinone Vat Dyes
| Molecular Characteristic | Influence on Affinity | Influence on Leveling |
| High Molecular Weight | Increases affinity | Can hinder leveling due to slower diffusion. |
| Planar and Linear Structure | High affinity due to strong van der Waals forces. | May lead to aggregation of the leuco form, potentially causing unlevel dyeing. |
| Presence of Bulky Side Chains | May decrease affinity by disrupting planarity. | Can improve leveling by reducing the rate of dye uptake. |
Note: This table illustrates general principles for anthraquinone vat dyes. The specific performance of this compound would depend on its precise molecular architecture.
Structure-Activity Relationships Governing Interaction with Various Chemical Auxiliaries
In the vat dyeing process, various chemical auxiliaries are used to facilitate the dissolution of the dye, assist in its transfer to the fiber, and ensure a level and well-penetrated dyeing. The interaction between the dye molecule and these auxiliaries is governed by their respective chemical structures.
Interaction with Reducing Agents:
The reduction of the insoluble vat dye to its soluble leuco form is a critical step. The most common reducing agent is sodium dithionite (B78146) (also known as sodium hydrosulfite). The ease of reduction is influenced by the redox potential of the dye, which is a property of its molecular structure. The electron-withdrawing nature of the carbonyl groups in the anthraquinone nucleus facilitates this reduction.
Interaction with Leveling and Dispersing Agents:
Leveling agents are surfactants that can interact with the dye molecules to control their rate of absorption by the fiber.
Non-ionic Surfactants: These often consist of a hydrophobic part and a hydrophilic polyethylene (B3416737) oxide chain. They can form loose complexes with the leuco dye anions, effectively increasing their apparent size and slowing down their diffusion and exhaustion rate, thus promoting level dyeing.
Cationic Surfactants: These auxiliaries have a positive charge and can form ion-pairs with the anionic leuco dye. This can also have a retarding effect on the dyeing process.
The specific chemical structure of this compound, including the presence and nature of any substituent groups, will determine the strength and nature of its interaction with different types of surfactants. A strong interaction will lead to a more pronounced retarding effect.
Interaction with Sequestering Agents:
Table 3: Interaction of Anthraquinone Vat Dyes with Chemical Auxiliaries
| Auxiliary | Function | Structural Basis of Interaction |
| Sodium Dithionite | Reducing agent | The conjugated carbonyl system of the anthraquinone core is readily reduced to the leuco form. |
| Non-ionic Leveling Agents | Control dye uptake | Hydrophobic interactions and potential hydrogen bonding between the dye and the surfactant molecule. |
| Cationic Leveling Agents | Retard dye exhaustion | Electrostatic attraction between the anionic leuco dye and the cationic surfactant. |
| Sequestering Agents | Prevent precipitation | Primarily interacts with hard water ions, but its presence ensures the stability of the leuco dye in solution. |
Note: This table outlines the general interactions for anthraquinone vat dyes. The exact behavior of this compound would be dependent on its specific molecular formula and structure.
Environmental Chemical Aspects and Remediation Strategies for Vat Dyes
Chemical Waste Streams and Environmental Contamination from Vat Dye Production
Analysis of Unreacted Materials and Byproducts in Effluents
While specific synthesis pathways for all components of commercial Vat Brown 68 are not fully detailed, it is known to be a formulation containing other vat dyes. One such related compound, C.I. Vat Brown 3, is synthesized through the condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide. worlddyevariety.com Consequently, effluents from the production of such components may contain these unreacted precursors, as well as inorganic salts from neutralization steps and various organic byproducts. fibre2fashion.com The dyeing process itself contributes to effluent contamination, with an estimated 5-20% of vat dyes being lost to the effluent during application. ripublication.com
Solid wastes are also generated, notably filtration clarification sludges. fibre2fashion.com These sludges, which result from the purification of dye intermediates, often contain diatomaceous earth and activated carbon used to adsorb impurities, unreacted raw materials, and other contaminants, including organic chemicals and heavy metals. fibre2fashion.com
Management and Recovery of Hazardous Solvents
The synthesis of many vat dye intermediates requires temperatures exceeding 200°C, necessitating the use of high-boiling point organic solvents. fibre2fashion.com These solvents are often hazardous and pose a significant risk of environmental contamination if not managed properly. fibre2fashion.com
Commonly used solvents in vat dye manufacturing include:
Chlorobenzene
1,2,4-Trichlorobenzene (B33124) fibre2fashion.com
To mitigate environmental release and reduce costs, these solvents are typically recovered. fibre2fashion.com Recovery methods include collecting the mother liquor from filtration and performing distillation in a vessel with a condenser. fibre2fashion.com A more common method involves the use of a horizontal rotary vacuum dryer, known as a venuleth or paddle dryer, which recovers the solvent while drying the product. fibre2fashion.com
The solvent recovery process itself generates a hazardous waste stream known as "still bottoms." fibre2fashion.com This tarry residue, which contains unreacted raw materials and reaction byproducts, must be scraped from the equipment and is typically packed in drums for disposal. fibre2fashion.com Under the Resource Conservation and Recovery Act (RCRA) in the United States, these spent solvent still bottoms from vat dye manufacturing are listed as hazardous wastes. fibre2fashion.com
Table 1: Common Hazardous Solvents in Vat Dye Production
| Solvent Name | Chemical Formula | Common Use |
|---|---|---|
| Nitrobenzene | C₆H₅NO₂ | High-temperature reaction medium |
| Chlorobenzene | C₆H₅Cl | High-temperature reaction medium |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | High-temperature reaction medium |
Chemical Degradation Pathways and Environmental Fate of Vat Dyes
Once released into the environment, the complex and water-insoluble nature of vat dyes makes them persistent pollutants. Understanding their degradation pathways is crucial for developing effective remediation technologies.
Photodegradation Mechanisms and Products
Vat dyes, while known for their excellent light-fastness on fabrics, can undergo photodegradation. For this compound, it has been noted that fabrics dyed with it can exhibit a "fiber brittle damage phenomenon" upon exposure to sunlight. chinainterdyes.comemperordye.com This suggests a photochemical reaction involving the dye that leads to the degradation of the underlying textile fibers.
The general mechanism of dye photodegradation involves the absorption of photons, which excites the dye molecule to a higher energy state. researchgate.net In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. researchgate.net These highly reactive species can then attack the chromophore of the dye molecule, breaking it down into smaller, often colorless, fragments. researchgate.net The process can be influenced by numerous factors, including the intensity of the light source, temperature, pH, and the presence of catalysts. researchgate.net While the specific degradation products of this compound have not been detailed in the available research, the breakdown of the anthraquinone (B42736) structure is the expected outcome.
Electrochemical Degradation of Vat Dyes in Aqueous Systems
Electrochemical degradation has emerged as a promising method for treating wastewater containing recalcitrant dyes. researchgate.netresearchgate.net This technique uses an electric current to drive oxidation and reduction reactions that break down complex organic molecules.
While no specific studies on the electrochemical degradation of this compound were found, research on the closely related C.I. Vat Brown 1 provides significant insights. researchgate.net In one study, a simulated wastewater containing Vat Brown 1 was effectively degraded using graphite (B72142) carbon electrodes. researchgate.net The process was shown to be highly dependent on initial pH, current density, and the presence of a supporting electrolyte like sodium chloride (NaCl). researchgate.net Analysis using LC-MS and FTIR confirmed the destruction of the dye's aromatic rings, indicating a breakdown of the molecule into smaller fragments rather than simple decolorization. researchgate.net
Under optimal conditions, this electrochemical process achieved significant removal efficiencies, demonstrating its potential for treating vat dye effluents. researchgate.net
Table 2: Electrochemical Degradation of C.I. Vat Brown 1
| Parameter | Condition | Result |
|---|---|---|
| Initial Dye Concentration | 50 ppm (w/v) | - |
| Electrodes | Graphite Carbon | - |
| Supporting Electrolyte | 25 g/L NaCl | - |
| Current Density | 170 A/m² | - |
| pH | 9 | - |
| Time | 240 minutes | - |
| Color Removal Efficiency | - | 94.55% |
| COD Removal Efficiency | - | 82.49% |
(Data from a study on C.I. Vat Brown 1, not C.I. This compound) researchgate.net
Bioremediation and Biological Transformation of Vat Dyes
Bioremediation offers an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods. bhu.ac.inmdpi.com This approach utilizes microorganisms such as bacteria and fungi to decolorize and degrade dye molecules. nih.gov
Studies have demonstrated the potential of various microorganisms to decolorize vat dyes. In one investigation, bacterial strains isolated from textile wastewater, including Bacillus firmus, Bacillus macerans, Staphylococcus aureus, and Klebsiella oxytoca, were shown to be effective in decolorizing vat dyes. researchgate.net Bacillus macerans exhibited the highest decolorizing potential for vat black dye at 75.04%. researchgate.net Another study showed that the fungus Peniophora cinerea could decolorize an unspecified "Vat brown" dye by 75%. bhu.ac.in
Fungi, particularly white-rot fungi, are considered highly effective for dye degradation due to their production of potent extracellular ligninolytic enzymes, such as laccases, lignin peroxidases, and manganese peroxidases. nih.govscispace.com These enzymes are non-specific and can break down a wide range of complex organic compounds, including the anthraquinone structure of vat dyes. bhu.ac.innih.gov The bioremediation process can occur through biodegradation, where enzymes break down the dye molecule, or biosorption, where the dye adsorbs to the surface of the microbial biomass. bhu.ac.in
Table 3: Microbial Decolorization of Vat Dyes
| Microorganism | Dye Type | Decolorization Efficiency |
|---|---|---|
| Bacillus macerans | Vat Black | 75.04% |
| Bacillus firmus | Vat Black | 41.42% |
| Staphylococcus aureus | Vat Red | 33.33% |
| Peniophora cinerea | Vat Brown | 75% |
(Data pertains to general vat dyes, not specifically C.I. This compound) bhu.ac.inresearchgate.net
Development of Sustainable Reducing Agent Systems for Dyeing Processes
The conventional method for applying vat dyes, including this compound, involves a reduction process that solubilizes the dye, allowing it to penetrate and bind to textile fibers. Historically, this has been achieved using sodium dithionite (B78146) (also known as sodium hydrosulfite), a powerful but environmentally problematic reducing agent. The decomposition of sodium dithionite in the dye bath leads to the formation of sulfite (B76179) and sulfate (B86663) byproducts, which contribute to increased chemical oxygen demand (COD) and total dissolved solids (TDS) in wastewater, creating a significant environmental burden. ascensusspecialties.comnih.govcwejournal.org Consequently, research has intensified to find more sustainable and eco-friendly alternatives.
Electrochemical Reduction Technologies for Dye Bath Regeneration
Electrochemical reduction presents a promising and environmentally cleaner alternative to chemical reducing agents in vat dyeing. This technology utilizes an electric current to facilitate the reduction of the vat dye, either directly at the cathode or indirectly through a mediator.
Direct Electrochemical Reduction: In this method, the insoluble vat dye is reduced directly on the surface of the cathode. However, this approach is often limited by the low solubility of the dye and the potential for electrode fouling.
Indirect Electrochemical Reduction: A more common and efficient approach involves the use of a regenerable redox mediator. researchgate.net This mediator, an electron-carrying compound, is first reduced at the cathode and then, in its reduced form, transfers electrons to the vat dye, causing its reduction and solubilization. The oxidized mediator is then regenerated at the cathode, creating a closed loop that minimizes chemical consumption.
One notable system employs an iron–triethanolamine complex as the mediator. researchgate.net This process has been shown to be effective for the reduction of various vat dyes, including indigoid, anthraquinonic, and polycyclic types. researchgate.net The state of reduction in the dye bath can be easily monitored by measuring the reduction potential, which allows for improved process control and stability. researchgate.net For most vat dyes, a reduction potential in the range of -700 mV to -1000 mV is required for complete reduction. researchgate.net
| Technology | Mediator System | Key Advantages | Challenges |
| Indirect Electrochemical Reduction | Iron-triethanolamine complex | Reduced chemical waste, dyebath regeneration, improved process control | Initial investment in equipment, optimization of mediator system |
| Direct Electrochemical Reduction | No mediator | Simpler setup | Electrode fouling, lower efficiency for insoluble dyes |
Investigation of Bio-based and Regenerable Chemical Reductants
In addition to electrochemical methods, there is a growing interest in the use of bio-based and other regenerable chemical reductants as sustainable alternatives to sodium dithionite.
Bio-based Reducing Agents: A variety of natural products have been investigated for their ability to reduce vat dyes. These include reducing sugars like fructose and extracts from various plants and fruits. naturaldyes.ca Research has explored the use of extracts from apple, henna root, cabbage stem, and amaranthus root as organic reducing agents for vat dyeing on cotton. icrc.ac.iricrc.ac.irresearchgate.net The effectiveness of these natural reductants is determined by their ability to achieve the necessary negative reduction potential, typically in the range of -700 to -850 mV (vs. Ag/AgCl, 3M KCl) for vat dyes. icrc.ac.ir
Studies have shown that natural reducing agents can produce dyeing results comparable to those obtained with sodium dithionite in terms of color strength and fastness. icrc.ac.irresearchgate.net For example, henna root extract has demonstrated a reduction potential close to that of sodium dithionite. icrc.ac.ir The use of these bio-based alternatives minimizes the release of hazardous chemicals and can make the vat dyeing process more environmentally friendly. icrc.ac.ir
Other Regenerable Chemical Reductants: Sodium borohydride (NaBH₄), in conjunction with an iron catalyst, has emerged as a potent and more environmentally benign alternative to sodium dithionite. ascensusspecialties.com This system efficiently converts vat dyes to their soluble leuco form. ascensusspecialties.com Unlike sodium dithionite, the byproducts of sodium borohydride's reaction are generally more benign, resulting in a lower environmental impact. ascensusspecialties.com This method can also lead to improved fabric quality and brighter colors. ascensusspecialties.com
Another alternative that has been explored is the use of ferrous sulfate. cwejournal.org Studies have shown that ferrous sulfate, alone or in combination with a reduced amount of sodium dithionite, can be an effective reducing agent for vat dyes, yielding good fastness properties. cwejournal.org
| Reducing Agent | Source/Type | Advantages | Disadvantages |
| Plant Extracts (e.g., apple, henna) | Bio-based | Renewable, biodegradable, reduces hazardous waste | Variability in concentration and effectiveness, may require larger quantities |
| Sodium Borohydride (with iron catalyst) | Chemical | More environmentally friendly than dithionite, efficient, can improve fabric quality | Requires a catalyst, cost considerations |
| Ferrous Sulfate | Chemical | Less environmentally harmful than dithionite | May require combination with other agents for optimal performance |
The development of these sustainable reducing systems is a significant step towards mitigating the environmental footprint of the textile industry, particularly in the application of durable and vibrant dyes like this compound.
Advanced Analytical Characterization in Vat Dye Research
Spectroscopic Techniques for Investigating Redox States and Reaction Intermediates
Spectroscopic methods are powerful tools for monitoring the chemical state of vat dyes, particularly their reduction and oxidation processes, and for identifying transient species formed during reactions.
UV-Vis spectroscopy is a fundamental technique used to study the absorption characteristics of dyes in solution. For vat dyes, UV-Vis spectroscopy is particularly useful for monitoring the concentration of the soluble leuco form during the reduction process and the subsequent regeneration of the insoluble parent dye upon oxidation. Changes in the UV-Vis spectrum can indicate the progress of reactions and the formation of new chromophoric species.
UV-Vis spectroscopy can be employed to monitor the degradation kinetics of vat dyes under various conditions, such as photocatalytic treatment. Studies on other vat dyes, like Vat Green 03 and Vat Yellow 4, demonstrate the utility of UV-Vis spectroscopy in tracking decolorization efficiency and degradation rates by observing the decrease in absorbance at characteristic wavelengths over time. nih.gov The degradation kinetics are often found to follow specific reaction orders, such as first-order kinetics in the case of Vat Yellow 4 photocatalytic degradation. Derivative spectrophotometry can also be applied to overcome challenges posed by the presence of light-scattering insoluble dye particles, enabling the accurate determination of the soluble leuco dye concentration by eliminating virtual absorptions.
While specific UV-Vis degradation kinetics data for Vat Brown 68 were not found in the immediate search results, its nature as an anthraquinone (B42736) vat dye suggests that UV-Vis spectroscopy would be equally applicable for monitoring its reduction, oxidation, and degradation behavior by tracking changes in its specific absorption bands.
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present within a molecule and can detect changes in molecular structure. For vat dyes, FTIR is valuable for characterizing the chemical structure of the dye molecule in its different forms (pigment and leuco) and for investigating structural changes that occur during processing or degradation.
FTIR analysis can reveal the presence of characteristic functional groups, such as carbonyl (C=O) and amine (N-H) groups, which are integral to the structure of anthraquinone vat dyes like this compound. By comparing the FTIR spectra of the dye before and after chemical treatments, such as reduction or exposure to degradation conditions, researchers can identify alterations in these functional groups, indicating structural transformations. FTIR has been used to study the structural changes in vat dyes on cotton fabric after dyeing with different reducing agents, providing insights into how the dye interacts with the fiber. It can also confirm the purity and structural integrity of recovered materials in textile recycling processes involving vat dye removal. Variations in peak intensities and slight shifts in FTIR spectra can indicate changes in the crystal form of dyes.
For this compound, FTIR spectroscopy would be essential for confirming its characteristic functional groups as an anthraquinone derivative and for monitoring any structural modifications resulting from vatting, oxidation, or exposure to environmental stressors.
Chromatographic and Mass Spectrometric Approaches for Byproduct and Degradation Product Analysis
Chromatographic techniques, often coupled with mass spectrometry, are indispensable for separating complex mixtures and identifying individual components, including reaction byproducts and degradation products of vat dyes.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS), offer high sensitivity and specificity for the analysis of dyes and their derivatives in various matrices. These methods are effective for identifying organic molecules and their derivatives with high specificity and accuracy. LC-MS/MS has been successfully applied for the determination of various dyes in environmental samples.
Comprehensive two-dimensional liquid chromatography (LC × LC) coupled with UV-Vis and mass spectrometric detection provides enhanced separation power, which is particularly useful for the unbiased characterization of dyes and their degradation products, even those that are chemically similar to the parent compound. This high separation power is crucial because a single dye compound can yield numerous degradation products. Mass spectrometry provides molecular weight information and, through fragmentation patterns (MS/MS), can help elucidate the structure of unknown byproducts and degradation products. This approach can confirm the self-degradation of dyes by identifying the resulting products.
For this compound, these chromatographic and mass spectrometric methods would be vital for analyzing the composition of commercial dye products, identifying impurities, and, importantly, characterizing the chemical species formed during its reduction, oxidation, and any degradation processes. This is particularly relevant given that Vat Brown 1, a structural analog of this compound, has been subjected to electrochemical degradation studies where the analysis of transformation products would be critical. [13, 5 from previous search]
X-Ray Diffraction (XRD) for Crystallinity and Morphological Studies in Relation to Function
XRD analysis can provide insights into the crystalline phases present in vat dye powders and how these might change during manufacturing processes or application. Studies on other dyes have shown that milling can affect the crystal structure, leading to changes in crystal phase. XRD is also used to examine the effect of dyeing on the crystallinity of textile fibers. For instance, XRD results have indicated that the intensity of crystallinity in dyed wood can decline due to the presence of the dye. Similarly, the crystal structure of colored fibers dyed with indigo (B80030) was found to be unchanged, although crystallinity and mechanical properties improved. The XRD pattern of cellulose (B213188) acetate (B1210297) nanofibers showed a slight shift in peaks upon incorporation of cellulose nanocrystals, indicating reduced crystallinity.
Emerging Research Directions and Applications of Vat Dyes in Materials Science
Exploration of Vat Dyes in Organic Electronics and Semiconductor Applications
Organic Field-Effect Transistors (OFETs) are fundamental components in flexible displays, sensors, and other organic electronic circuits. The performance of an OFET relies heavily on the charge transport properties of the organic semiconductor material used. Perylene (B46583) diimides and other organic semiconductors have been investigated for their charge carrier mobility in OFETs. Given the conjugated structure of Vat Brown 68, it could theoretically be explored for its charge transport characteristics to assess its suitability as an active layer material in OFETs. However, specific experimental data or research findings on this compound in OFET applications were not found in the consulted literature.
Organic Photovoltaics (OPVs), or organic solar cells, convert light into electricity using organic semiconductor materials. Perylene diimides are commonly used as electron-accepting materials in OPVs due to their strong absorption in the visible spectrum and efficient electron transport. This compound, as a dye, exhibits strong light absorption in the visible range, which is a necessary property for photovoltaic applications. Its anthraquinone (B42736) structure, while different from PDIs, also contains a conjugated system that could potentially facilitate charge separation and transport. Despite this theoretical potential, specific research investigating this compound as a material for organic photovoltaic cells is not documented in the provided search results.
Integration of Vat Dye Chemistry into Advanced Manufacturing Technologies
The chemical properties of vat dyes, including their solubility in reduced form and subsequent oxidation to an insoluble pigment, could potentially be leveraged in advanced manufacturing processes, particularly those involving precise material deposition and solidification.
Vat photopolymerization is a 3D printing technique that involves the selective curing of a liquid resin using light. Photoinitiators within the resin absorb light and trigger polymerization, solidifying the material layer by layer. While the primary components are typically monomers and photoinitiators, the intense color and light absorption characteristics of vat dyes like this compound could potentially play a role in such processes. They might be explored as colorants that affect light penetration and curing depth, or potentially, if appropriately modified, as part of photoinitiating systems or photo-crosslinkable materials themselves worlddyevariety.com. However, specific research on the direct use or integration of this compound in vat photopolymerization for 3D printing applications was not found in the provided sources.
Photoinitiators are crucial components in photopolymerization processes, absorbing light and generating reactive species that initiate polymerization. The chromophoric nature and photochemical properties of vat dyes suggest that their molecular structures could potentially serve as a basis for designing novel photoinitiators or photosensitizers. Modifications to the this compound molecular structure might yield compounds that efficiently absorb light at specific wavelengths and undergo photochemical reactions to produce initiating species. However, there is no specific information in the provided search results about the design or use of photoinitiators derived directly from the structure of this compound.
Conclusion and Future Perspectives in Vat Brown 68 Chemical Research
Current Gaps in Fundamental Chemical Understanding of Vat Brown 68
A significant challenge in the comprehensive study of this compound is the limited publicly available information regarding its precise chemical structure and properties. While it is known to be an anthraquinone-based dye with the CAS number 12237-38-6, detailed spectroscopic and analytical data that would fully elucidate its molecular architecture are not readily found in scientific literature. worlddyevariety.comcncolorchem.commade-in-china.com This lack of foundational data creates several knowledge gaps:
Definitive Molecular Structure: Without a confirmed structure, a deep understanding of its reaction mechanisms, degradation pathways, and potential toxicological profile remains speculative.
Spectroscopic Characterization: Comprehensive analysis using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography is necessary to confirm the connectivity of atoms and the three-dimensional shape of the molecule.
Physicochemical Properties: Detailed data on solubility, partition coefficient, and other physical properties are essential for optimizing its application in dyeing processes and for understanding its environmental fate.
The study of closely related anthraquinone (B42736) dyes can provide some insights, but direct experimental data on this compound is crucial for accurate modeling and prediction of its behavior. nbinno.comnbinno.com
Prospective Avenues for Process Innovation and Green Chemistry Initiatives
The manufacturing of vat dyes, in general, is associated with environmental concerns due to the use of harsh chemicals, large volumes of water, and the generation of effluent. kcgroups.inscribd.comautumnchem.com For this compound, there are significant opportunities to innovate its production and application processes in line with the principles of green chemistry.
Table 1: Potential Green Chemistry Approaches for this compound
| Area of Innovation | Traditional Method | Prospective Green Alternative | Potential Benefits |
| Reduction Step | Sodium dithionite (B78146) | Electrochemical reduction, Biocatalytic reduction (e.g., using enzymes or microorganisms), Natural reducing agents (e.g., plant extracts) | Elimination of toxic and unstable reducing agents, reduction of sulfate (B86663) in wastewater, milder reaction conditions. icrc.ac.irascensusspecialties.com |
| Dyeing Process | High water and energy consumption | Ultrasonic or microwave-assisted dyeing, Supercritical fluid dyeing (e.g., using CO2) | Reduced water and energy usage, faster dyeing times, improved dye uptake. |
| Synthesis | Multi-step classical synthesis | Biosynthesis through metabolic engineering of microorganisms | Use of renewable feedstocks, avoidance of hazardous reagents and solvents, potential for novel structures. anr.frwikipedia.org |
Research into these greener alternatives for vat dyes is an active field. For instance, the use of electrochemical methods to reduce vat dyes is a promising approach to replace conventional reducing agents like sodium dithionite. scribd.com Similarly, exploring biological systems for both the synthesis and the reduction of anthraquinone dyes presents a long-term goal for sustainable dye production. anr.frnih.gov
Interdisciplinary Research Opportunities in Vat Dye Chemistry
The unique chemical structure of anthraquinone dyes, including this compound, opens up avenues for research beyond traditional textile applications. The highly conjugated π-system of the anthraquinone core imparts interesting electronic and optical properties, making these molecules candidates for advanced materials.
Materials Science: Anthraquinone derivatives are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgresearchgate.net The stability and tunable electronic properties of the anthraquinone scaffold are advantageous in these applications. Research could explore the specific properties of this compound or its derivatives for such uses.
Sensor Technology: The ability of anthraquinone compounds to undergo reversible redox reactions makes them suitable for the development of chemical sensors. The interaction of the dye molecule with specific analytes could lead to a measurable change in its electrochemical or optical properties.
Computational Chemistry: In the absence of complete experimental data, computational modeling can play a crucial role in predicting the structure, properties, and spectral characteristics of this compound. nih.gov Such theoretical studies can guide future experimental work and accelerate the design of new dyes with desired properties.
The exploration of this compound and other vat dyes in these interdisciplinary fields could lead to the development of novel functional materials with applications in electronics, photonics, and environmental monitoring.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Vat Brown 68, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves [describe key steps, e.g., condensation reactions under inert conditions]. Purity validation employs HPLC (High-Performance Liquid Chromatography) coupled with UV-Vis spectroscopy to confirm the absence of by-products. Quantitative analysis via NMR (Nuclear Magnetic Resonance) ensures structural fidelity, with integration ratios matching theoretical predictions .
Q. How is the photostability of this compound characterized in controlled laboratory settings?
- Methodological Answer : Accelerated aging tests under UV irradiation (e.g., using a xenon arc lamp) quantify degradation kinetics. Spectrophotometric monitoring at λmax tracks chromophore stability, while mass spectrometry identifies degradation by-products. Comparative studies against analogous vat dyes isolate structural factors influencing photostability .
Q. What spectroscopic methods are most reliable for characterizing this compound’s electronic structure?
- Methodological Answer : UV-Vis-NIR spectroscopy identifies absorption bands correlated with π→π* transitions. FTIR (Fourier Transform Infrared Spectroscopy) resolves functional groups (e.g., carbonyl stretching frequencies), while XPS (X-ray Photoelectron Spectroscopy) validates oxidation states of heteroatoms. Cross-referencing with computational simulations (e.g., TD-DFT) enhances interpretation .
Advanced Research Questions
Q. How can experimental design address contradictions in reported redox potentials for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or reference electrode inconsistencies. Standardize measurements using IUPAC-recommended conditions (e.g., aqueous buffer vs. non-aqueous electrolytes). Employ cyclic voltammetry with a three-electrode system, calibrating against ferrocene/ferrocenium. Replicate studies under varied conditions to isolate confounding variables .
Q. What strategies resolve ambiguities in mechanistic pathways during this compound’s catalytic reduction?
- Methodological Answer : Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) tracks proton/electron transfer steps. In situ Raman spectroscopy monitors intermediate species formation. Pair kinetic studies (e.g., stopped-flow techniques) with DFT (Density Functional Theory) calculations to model transition states and validate proposed mechanisms .
Q. How can computational modeling improve the prediction of this compound’s solubility in novel solvent systems?
- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute activity coefficients and solubility parameters. Validate predictions with experimental data from phase-diagram studies. Machine learning models trained on Hansen solubility parameters (δD, δP, δH) can extrapolate to untested solvents .
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound’s catalytic performance?
- Methodological Answer : Multivariate analysis (e.g., PCA—Principal Component Analysis) identifies correlated variables (e.g., impurity profiles, crystallinity). Design of Experiments (DoE) frameworks, such as factorial designs, quantify the impact of synthesis parameters (e.g., temperature, precursor ratios) on performance metrics .
Guidelines for Rigorous Inquiry
- Data Contradictions : Prioritize replication studies and meta-analyses to distinguish methodological artifacts from intrinsic properties .
- Ethical Compliance : Ensure toxicity studies adhere to OECD guidelines (e.g., acute toxicity testing in Danio rerio embryos) and obtain institutional IRB approvals for human cell-line research .
- Gaps in Knowledge : Systematically review patent literature and non-English journals (e.g., using Google Scholar’s multilingual search filters) to identify underexplored applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
